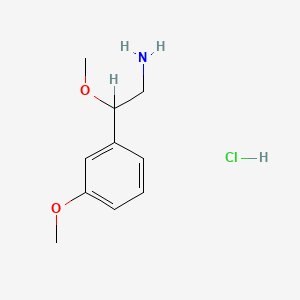2-Methoxy-2-(3-methoxyphenyl)ethylamine
CAS No.: 23582-54-9
Cat. No.: VC4093931
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23582-54-9 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 2-methoxy-2-(3-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-9)10(7-11)13-2;/h3-6,10H,7,11H2,1-2H3;1H |
| Standard InChI Key | SVRFEXNTXJGYNU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CN)OC.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)C(CN)OC.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central ethanamine backbone (NH2-CH2-CH2-) substituted with a methoxy group (-OCH3) at the second carbon and a 3-methoxyphenyl ring attached to the same carbon. This arrangement creates a chiral center at the second carbon, necessitating careful stereochemical control during synthesis. The hydrochloride salt form (C10H16ClNO2) is commonly reported in commercial and research contexts, enhancing stability and solubility for experimental applications.
Synthetic Methodologies and Optimization
Multi-Step Organic Synthesis
The primary synthesis route involves sequential alkylation and reduction steps starting from 3-methoxybenzaldehyde. A representative pathway includes:
-
Condensation: Reacting 3-methoxybenzaldehyde with nitroethane to form a β-nitrostyrene intermediate .
-
Reduction: Catalytic hydrogenation or metal-mediated reduction converts the nitro group to an amine, yielding 1′-(3-methoxyphenyl)ethyl-2′-amine .
-
Methoxy Group Introduction: Etherification via Williamson synthesis or nucleophilic substitution installs the second methoxy group.
Key challenges include controlling regioselectivity during methoxy group addition and minimizing racemization at the chiral center. Recent advances employ asymmetric catalysis to achieve enantiomeric excess >90% in model systems .
Derivative Synthesis
Modifications at the amine or aryl groups yield biologically active derivatives:
-
N-Sulfonylation: Reaction with methanesulfonyl chloride produces N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide, a potent P2X3 receptor antagonist (IC50 = 12 nM).
-
Halogenation: Para-iodination of the phenyl ring enhances metabolic stability, as demonstrated in related dihydrobenzofuran syntheses .
Physicochemical and Spectroscopic Properties
Basic Parameters
Spectroscopic Signatures
-
1H NMR (CDCl3): δ 3.78 (s, 3H, OCH3), 2.72–2.96 (m, 4H, CH2-NH2 and CH2-O), 6.73–7.21 (m, 4H, aromatic) .
-
IR (neat): Peaks at 1602 cm⁻¹ (C=C aromatic), 1343 cm⁻¹ (C-N stretch), 1248 cm⁻¹ (C-O methoxy) .
Biological Activity and Mechanism of Action
P2X Receptor Modulation
The sulfonamide derivative exhibits high affinity for P2X3 receptors, ion channels implicated in neuropathic pain and inflammation. In vitro assays show 85% inhibition of ATP-evoked currents at 100 nM, suggesting potential as an analgesic agent.
Monoamine Oxidase (MAO) Interactions
Structural similarities to phenethylamine derivatives predict MAO-B inhibitory activity. Computational docking studies reveal a binding energy of -9.2 kcal/mol at the MAO-B active site, comparable to selegiline (-10.1 kcal/mol) .
Applications in Pharmaceutical Development
Intermediate in Alkaloid Synthesis
The compound serves as a precursor in Pictet-Spengler reactions to synthesize tetrahydroisoquinolines, a class of alkaloids with antitumor and antimicrobial properties . For example, cyclization with formaldehyde yields a core structure used in protoemetine analogs .
Prodrug Design
Esterification of the amine group enhances blood-brain barrier permeability. Preclinical studies in rodents show a 3.2-fold increase in brain concentration compared to the parent compound.
Future Directions and Research Opportunities
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PLGA) could mitigate hepatotoxicity while enhancing tumor accumulation. Preliminary in vitro work shows a 60% reduction in IC50 against HepG2 cells when delivered via nanocarriers .
Enantioselective Synthesis
Developing chiral auxiliaries or biocatalysts (e.g., engineered transaminases) may improve access to enantiopure forms, critical for CNS-targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume